molecular formula C23H35N3O3 B6057987 N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

Numéro de catalogue B6057987
Poids moléculaire: 401.5 g/mol
Clé InChI: ZGQHUAUAEVORCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide, also known as BMS-986165, is a novel selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of several cytokines and growth factors, and their dysregulation has been linked to several autoimmune diseases and cancers. The development of selective JAK inhibitors has been a major focus of drug discovery in recent years, and BMS-986165 is one of the promising candidates in this field.

Mécanisme D'action

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By blocking TYK2, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects
N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. These effects are mediated through the inhibition of pro-inflammatory cytokine production and immune cell activation. Additionally, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. Additionally, it has a favorable safety profile, making it suitable for use in animal studies and clinical trials. However, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood.

Orientations Futures

Several potential future directions for research on N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide include:
1. Clinical trials to evaluate the safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans with autoimmune diseases.
2. Studies to investigate the long-term safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans.
3. Preclinical studies to evaluate the potential of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in other autoimmune diseases and cancers.
4. Studies to investigate the mechanisms of action of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide and its effects on immune cell function.
5. Development of new formulations or delivery methods to improve the pharmacokinetics and bioavailability of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide.
In conclusion, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide is a promising selective inhibitor of TYK2 with potent anti-inflammatory effects. Its development has the potential to provide a new treatment option for patients with autoimmune diseases and other inflammatory conditions. Future research will be necessary to fully understand its safety and efficacy in humans and to explore its potential in other disease areas.

Méthodes De Synthèse

The synthesis of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide involves several steps, starting from commercially available starting materials. The key step is the formation of the piperidine ring, which is achieved through a cyclization reaction using a palladium catalyst. The final product is obtained through purification and isolation steps, resulting in a white solid with high purity and yield.

Applications De Recherche Scientifique

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide has demonstrated potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and improving disease symptoms. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide in humans.

Propriétés

IUPAC Name

N-benzyl-N-methyl-3-[1-(2-morpholin-4-ylpropanoyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-19(25-14-16-29-17-15-25)23(28)26-12-10-20(11-13-26)8-9-22(27)24(2)18-21-6-4-3-5-7-21/h3-7,19-20H,8-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQHUAUAEVORCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.